2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol)
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Overview
Description
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is a synthetic organic compound with the molecular formula C28H38O2 and a molecular weight of 406.6 g/mol It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two p-cresol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) typically involves the condensation of 6-cyclopentyl-p-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. Quality control measures are implemented at various stages of production to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2-Methylpropylidene)bis(4-methylphenol): Similar structure but lacks the cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(6-tert-butyl-p-cresol): Contains tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is unique due to the presence of cyclopentyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
93892-46-7 |
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Molecular Formula |
C28H38O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)26(24-15-18(3)13-22(27(24)29)20-9-5-6-10-20)25-16-19(4)14-23(28(25)30)21-11-7-8-12-21/h13-17,20-21,26,29-30H,5-12H2,1-4H3 |
InChI Key |
SHCZVYJBDXJGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C)C(C)C)O)C4CCCC4 |
Origin of Product |
United States |
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